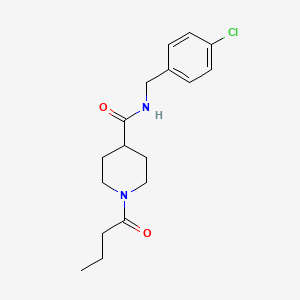![molecular formula C23H28N2O3 B6026626 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine, commonly known as BPAP, is a novel psychoactive compound that belongs to the class of piperidine-based stimulants. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
Mecanismo De Acción
The exact mechanism of action of BPAP is not fully understood. However, it is believed that BPAP acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. BPAP also has affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. BPAP has also been shown to increase wakefulness and reduce sleep latency, making it a potential treatment for narcolepsy. Additionally, BPAP has been shown to have neuroprotective effects, protecting against neurotoxicity induced by various agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPAP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPAP is also stable under normal laboratory conditions and can be stored for extended periods of time without degradation. However, one limitation of BPAP is the lack of available toxicity data, which makes it difficult to determine safe dosages for use in animal studies.
Direcciones Futuras
There are several future directions for BPAP research. One potential area of research is the development of BPAP derivatives with improved pharmacological properties. Another area of research is the investigation of BPAP as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the potential use of BPAP as a cognitive enhancer in healthy individuals warrants further investigation.
Métodos De Síntesis
BPAP is a synthetic compound that can be synthesized through a multi-step process. The synthesis of BPAP involves the reaction of 1,3-benzodioxole with propanoic anhydride in the presence of a Lewis acid catalyst, followed by the reaction of the resulting product with N-benzyl-N-methyl-3-piperidinamine in the presence of a base catalyst. The final product is purified through a series of chromatographic techniques to obtain pure BPAP.
Aplicaciones Científicas De Investigación
BPAP has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, BPAP has been shown to enhance cognitive function, improve attention and memory, and increase wakefulness. BPAP has also been investigated for its antidepressant and anxiolytic effects. Additionally, BPAP has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(15-19-6-3-2-4-7-19)20-8-5-13-25(16-20)23(26)12-10-18-9-11-21-22(14-18)28-17-27-21/h2-4,6-7,9,11,14,20H,5,8,10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGSOKZCDAEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)


methanone](/img/structure/B6026607.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)

![4-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B6026643.png)

![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)
![N-(4-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6026652.png)